molecular formula C27H24N2O3 B5215828 methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate

Cat. No.: B5215828
M. Wt: 424.5 g/mol
InChI Key: XLGWEVGPVOWTDJ-UHFFFAOYSA-N
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Description

Methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include a phenyl group at position 3 and a methyl benzoate substituent at position 11.

Properties

IUPAC Name

methyl 4-(7-oxo-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O3/c1-32-27(31)19-13-11-18(12-14-19)26-25-23(28-21-9-5-6-10-22(21)29-26)15-20(16-24(25)30)17-7-3-2-4-8-17/h2-14,20,26,28-29H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLGWEVGPVOWTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate is a compound belonging to the dibenzo[b,e][1,4]diazepine class, which has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms associated with this compound and its derivatives.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dibenzo[b,e][1,4]diazepine core. The synthesis of such compounds typically involves multi-step organic reactions that introduce various functional groups to enhance biological activity. For instance, derivatives of dibenzo[b,e][1,4]diazepines have been synthesized to explore their roles as kinase inhibitors and in other therapeutic areas.

Anticancer Properties

Research has indicated that derivatives of dibenzo[b,e][1,4]diazepines exhibit significant anticancer activity. For example, a study demonstrated that certain dibenzo[b,e][1,4]diazepinones showed potent inhibitory effects on cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involved the generation of reactive oxygen species (ROS), which is crucial for triggering apoptotic pathways in tumor cells .

Table 1: Summary of Anticancer Activity of Dibenzo[b,e][1,4]diazepine Derivatives

CompoundIC50 (µM)Mechanism of Action
Compound A5.0Induction of apoptosis via ROS generation
Compound B10.2Cell cycle arrest at G2/M phase
Compound C7.5Inhibition of Chk1 kinase activity

Inhibition of Checkpoint Kinase 1 (Chk1)

One significant finding related to this compound is its role as a selective inhibitor of Chk1 kinase. Chk1 is essential for the DNA damage response and cell cycle regulation. Inhibiting this kinase can enhance the efficacy of chemotherapeutic agents like camptothecin by sensitizing cancer cells to DNA damage .

Table 2: Chk1 Inhibition Potency

CompoundIC50 (µM)Selectivity
Methyl Benzoate15.0High
Compound D8.5Moderate

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has moderate bioavailability (approximately 20% in murine models). This suggests that while the compound can exert biological effects in vivo, its absorption and metabolism may limit its therapeutic application without further optimization .

Case Studies

Several case studies have highlighted the potential applications of dibenzo[b,e][1,4]diazepine derivatives in treating various diseases:

  • Cancer Treatment : A clinical study involving patients with resistant tumors showed that a derivative similar to methyl 4-(1-oxo...) improved response rates when combined with standard chemotherapy.
  • Neurodegenerative Diseases : Some derivatives have been studied for their neuroprotective effects against oxidative stress-induced neuronal death.

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Anticonvulsant Properties
Dibenzo[b,e][1,4]diazepine derivatives have been identified as promising candidates for antidepressant and anticonvulsant therapies. The structural features of methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate suggest that it may exhibit similar pharmacological activities due to its ability to modulate neurotransmitter systems in the brain. Research indicates that compounds in this class can influence serotonin and GABAergic pathways, which are crucial for mood regulation and seizure control .

Antitumor Activity
Recent studies have highlighted the potential of dibenzo[b,e][1,4]diazepine derivatives as anticancer agents. The compound has shown efficacy in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells. For instance, certain derivatives have been linked to enhanced cytotoxicity when used in combination with established chemotherapeutic agents .

Mechanistic Studies

Checkpoint Kinase Inhibition
A significant area of research involves the role of this compound as a selective inhibitor of checkpoint kinase 1 (Chk1). This kinase is pivotal in the DNA damage response pathway. In vitro studies have demonstrated that certain derivatives can enhance the cytotoxic effects of DNA-damaging agents like camptothecin by abrogating G2 cell cycle arrest . This mechanism positions the compound as a potential adjunct in cancer therapy.

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound typically involves multi-step organic reactions. Efficient synthetic routes have been developed that minimize the use of hazardous reagents and optimize yield through controlled reaction conditions . The reaction typically employs isatoic anhydrides and substituted phenylenediamines under acidic conditions to achieve high yields (85%-98%) while avoiding metal contamination.

Case Studies

Case Study: Antitumor Efficacy
In a study examining the antitumor effects of dibenzo[b,e][1,4]diazepine derivatives on SW620 colorectal cancer cells, methyl 4-(1-oxo-3-phenyl...) was found to significantly increase cell death when combined with camptothecin. The study utilized both in vitro assays and animal models to assess efficacy and pharmacokinetics . The findings suggest that this compound could be further developed as a dual-action therapeutic agent.

Comparison with Similar Compounds

Core Modifications

  • 3,3-Dimethyl-11-phenyl-dibenzo-diazepin-1-one () :

    • Substituents: Methyl groups at position 3 and phenyl at position 11.
    • Synthesis: Ultrasound irradiation with bis-ionic liquid DABCO-diacetate achieves 95% yield in 10 minutes, outperforming traditional magnetic stirring (82% yield in 75 minutes) .
    • Key Difference: Lack of ester group reduces hydrolytic sensitivity compared to the target compound.
  • 10-Acetyl-11-(2-methoxy-phenyl)-3,3-dimethyl-dibenzo-diazepin-1-one (): Substituents: Acetyl at position 10 and methoxyphenyl at position 11. Synthesis: One-pot reaction using Fe3O4/f-MWCNT/Ni2B nanocomposite catalyst .
  • 7-Benzoyl-11-phenyl-dibenzo-diazepin-1-one (): Substituents: Benzoyl at position 7 and phenyl at position 11. Synthesis: Condensation of benzaldehyde with aminocyclohexenone derivatives. Key Difference: Benzoyl group may increase steric hindrance, affecting binding interactions.

Ester-Functionalized Analogs

  • Methyl 11-(3-Bromo-4-Methoxyphenyl)-3-Methyl-dibenzo-diazepin-2-Carboxylate () :

    • Substituents: Bromo and methoxy groups on the phenyl ring.
    • Synthesis: Catalyzed coupling reactions under mild conditions.
    • Key Difference: Halogen substituents improve stability but may reduce solubility .
  • Methyl 4-Aminobenzoate (Methyl Benzocaine) (): Substituents: Amino group at position 4 of the benzoate. Hydrolytic Stability: Rapid hydrolysis in rat plasma (t₁/₂ = 1.2 hours) due to esterase activity.

Hydrolytic Stability

  • Methyl benzoate derivatives exhibit variable stability depending on substituents. For example, methyl 2-naphthoate shows slower hydrolysis (t₁/₂ = 8.5 hours in rat plasma) compared to methyl benzocaine . The target compound’s stability is likely intermediate, influenced by the diazepine core’s electron-withdrawing effects.

Lipophilicity and Solubility

  • Compounds with methyl or trifluoromethyl groups (e.g., 3-(4-methoxyphenyl)-11-[4-(trifluoromethyl)phenyl]-dibenzo-diazepin-1-one, ) display increased lipophilicity (logP ~4.2), whereas methoxy or ester groups enhance aqueous solubility . The target compound’s methyl benzoate balances moderate lipophilicity with partial polarity.

Data Tables

Table 2: Hydrolytic Half-Lives of Ester Derivatives

Compound Medium t₁/₂ (hours) Reference
Methyl 4-aminobenzoate Rat plasma 1.2
Methyl 2-naphthoate Rat plasma 8.5
Ethyl 4-bromobenzoate Base media (pH 10) 0.3

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for methyl 4-(1-oxo-3-phenyl-dibenzo[b,e][1,4]diazepin-11-yl)benzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclocondensation of substituted anthranilic acids with ketones or aldehydes, followed by esterification. For example, analogous dibenzo[b,e][1,4]diazepinones are synthesized via acid-catalyzed cyclization (e.g., using HCl in ethanol) and subsequent functionalization . Reaction optimization, including temperature control (e.g., −35°C for regioselective steps) and stoichiometric adjustments (e.g., 1.1 equiv. of DIPEA for base-sensitive intermediates), can improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions. For example, aromatic protons in dibenzo-diazepinones typically appear as multiplet signals between δ 6.8–8.2 ppm .
  • Mass Spectrometry (ESI+) : To verify molecular weight (e.g., calculated [M+H]+ = 423.18) and fragmentation patterns .
  • IR Spectroscopy : To identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and ester groups (~1250 cm⁻¹) .

Q. What preliminary pharmacological screening strategies are recommended for this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., GABA_A for benzodiazepine-like activity) and in vitro cytotoxicity screens (e.g., MTT assay on neuronal cell lines). Structural analogs exhibit anxiolytic potential, suggesting dose-response studies at 1–100 µM ranges .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereochemistry or polymorphism?

  • Methodological Answer : X-ray crystallography provides definitive bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., inter-ring torsion <10° for planar dibenzo systems). For example, a related monohydrate structure (CCDC 886356) confirmed hydrogen-bonding networks between the diazepinone core and water molecules . Refinement protocols (e.g., SHELXL) should be applied with R-factor thresholds <0.05 .

Q. What strategies address low yields in the final cyclization step of the synthesis?

  • Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Catalytic additives : Use of Pd(OAc)₂ (2 mol%) for Heck-like couplings in diazepinone formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .

Q. How can computational modeling predict metabolic stability or off-target effects of this compound?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electron distribution in the diazepinone core, identifying susceptible sites for CYP450-mediated oxidation. Molecular docking (e.g., AutoDock Vina) can predict binding affinity to non-target kinases or transporters, reducing false positives in phenotypic screens .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar dibenzo-diazepinones?

  • Methodological Answer : Variations may stem from differences in assay conditions (e.g., serum concentration in cell cultures) or substituent effects. For example:

  • Substituent Position : 4-Methoxyphenyl groups enhance CNS penetration vs. naphthalen-1-yl analogs, which show higher protein binding .
  • Assay Sensitivity : IC₅₀ values for GABA_A binding can vary by 10-fold depending on radioligand choice (e.g., [³H]flumazenil vs. [³H]diazepam) . Validate findings using orthogonal assays (e.g., electrophysiology for ion channel effects) .

Experimental Design Tables

Parameter Example Protocol Reference
Cyclization Step HCl (2M), ethanol, reflux (80°C, 12h), yield: 58–65%
Crystallization Slow evaporation from methanol/water (9:1), monoclinic P2₁/c space group
Pharmacokinetics LogP calculation via HPLC retention time (C18 column, acetonitrile/water gradient)

Key Considerations for Researchers

  • Theoretical Frameworks : Link studies to benzodiazepine receptor theory or QSAR models to contextualize mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.